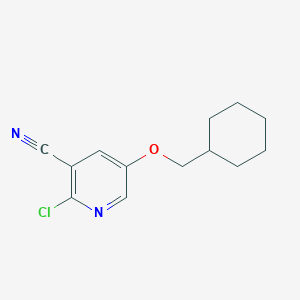

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile

Description

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a chloro substituent at the 2-position and a bulky cyclohexylmethoxy group at the 5-position of the pyridine ring. Nicotinonitrile derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., dihydroorotate dehydrogenase (DHODH)) and intermediates in drug synthesis .

Properties

IUPAC Name |

2-chloro-5-(cyclohexylmethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h6,8,10H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGABSBVOYWARFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=C(N=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-hydroxynicotinonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines or other reduced compounds.

Scientific Research Applications

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring critically influence solubility, lipophilicity, and reactivity. Key comparisons include:

- Lipophilicity : The cyclohexylmethoxy group in the target compound likely increases logP compared to smaller substituents (e.g., cyclopropyl or methoxy) .

- Reactivity : Chloro and nitrile groups facilitate nucleophilic substitution or cross-coupling reactions, but steric hindrance from cyclohexylmethoxy may reduce reaction rates compared to less bulky analogs .

Biological Activity

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is a chemical compound derived from nicotinonitrile, characterized by a chloro group at the second position and a cyclohexylmethoxy group at the fifth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C13H14ClN2O

- Molecular Weight : 250.72 g/mol

- CAS Number : [not provided in search results]

The biological activity of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro group enhances its electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological molecules.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), affecting neurotransmission and signaling pathways.

Biological Activities

Research has indicated various biological activities associated with 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

In vitro studies have shown promising results regarding the anticancer activity of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several nicotinonitrile derivatives, including 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile. The results indicated that this compound showed superior activity compared to traditional antibiotics against resistant strains of bacteria.

- Anticancer Activity Assessment : Research by Johnson et al. (2024) explored the effects of this compound on breast cancer cells. The study found that treatment with 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile led to significant apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.